Functional Potency in Guinea Pig Ileum: Direct Head-to-Head Comparison with Icatibant (HOE-140) in Tracheal Contraction
In a direct comparative study using epithelium-denuded guinea pig trachea, NPC 17731 completely inhibited bradykinin (100 nM)-induced contraction with a mean IC50 of 217 nM, whereas the benchmark peptide antagonist Icatibant (HOE-140) exhibited an IC50 of 17 nM under identical conditions [1]. This ~13-fold difference in potency in this specific tissue preparation highlights that NPC 17731 is less potent than Icatibant in this assay, which may be advantageous for studies requiring partial or graded B2 blockade without complete receptor saturation.
| Evidence Dimension | Inhibition of bradykinin-induced contraction |
|---|---|
| Target Compound Data | IC50 = 217 nM |
| Comparator Or Baseline | Icatibant (HOE-140) IC50 = 17 nM |
| Quantified Difference | ~13-fold lower potency for NPC 17731 |
| Conditions | Guinea pig epithelium-denuded trachea, bradykinin (100 nM) stimulation |
Why This Matters
Enables selection of an appropriate B2 antagonist based on desired degree of receptor blockade in airway smooth muscle pharmacology studies.
- [1] Schlemper V, et al. Mechanisms underlying the contraction induced by bradykinin in the guinea pig epithelium-denuded trachea. Can J Physiol Pharmacol. 2002;80(4):360-367. View Source
